molecular formula C17H16N4O4S B10816003 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide

Katalognummer: B10816003
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: OZFGRIAGSCXGBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a synthetic quinazolinone derivative designed for scientific research. Quinazolinone-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Related structural analogs have been identified as potent and selective inhibitors of human ADP-ribosyltransferase ARTD3, also known as PARP3, an enzyme involved in the DNA damage response . Furthermore, compounds featuring the 4-oxo-3,4-dihydroquinazolin-2-yl scaffold and a sulfamoylphenyl group have been explored as multikinase inhibitors, demonstrating promising in vitro anticancer activity by targeting key receptors such as VEGFR-2 and EGFR . The benzenesulfonamide moiety is a recognized pharmacophore in the development of enzyme inhibitors . This compound is intended for research purposes only, specifically for investigating enzyme inhibition, kinase signaling pathways, and cellular processes in oncology and biochemistry. It is not approved for diagnostic or therapeutic applications. INTENDED USE: This product is provided for chemical and biological research use only. It is strictly prohibited for use in diagnostic or therapeutic procedures for humans or animals. PRODUCT SPECIFICATIONS: • IUPAC Name: 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide • CAS Number: Information not available in search results. • Molecular Formula: Information not available in search results. • Molecular Weight: Information not available in search results.

Eigenschaften

Molekularformel

C17H16N4O4S

Molekulargewicht

372.4 g/mol

IUPAC-Name

3-(4-oxo-3H-quinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide

InChI

InChI=1S/C17H16N4O4S/c18-26(24,25)12-7-5-11(6-8-12)19-16(22)10-9-15-20-14-4-2-1-3-13(14)17(23)21-15/h1-8H,9-10H2,(H,19,22)(H2,18,24,25)(H,20,21,23)

InChI-Schlüssel

OZFGRIAGSCXGBD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Biologische Aktivität

The compound 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound features a quinazoline core substituted with a sulfonamide group and a propanamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors such as anthranilic acid and sulfanilamide. Key synthetic pathways include:

  • Formation of Quinazoline Core : The reaction of anthranilic acid with acetic anhydride to yield benzoxazinone derivatives.
  • Sulfonamide Introduction : The incorporation of sulfanilamide through diazotization and subsequent reactions to form the target compound.

COX-2 Inhibition

One of the primary biological activities investigated for this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. Research indicates that related compounds exhibit significant COX-2 inhibitory activity:

  • A study found that certain derivatives had a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that the sulfonamide group may enhance the inhibitory effects on COX-2.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study explored N-alkyl derivatives of related quinazoline compounds as potential anticancer agents, indicating promising results against various cancer cell lines:

  • Cytotoxicity Assays : Compounds were tested against breast cancer cell lines (e.g., MCF-7) and showed moderate to high cytotoxicity, suggesting potential for further development as anticancer drugs .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation.
  • Induction of Apoptosis in Cancer Cells : Preliminary studies suggest that quinazoline derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Research Findings and Case Studies

StudyFindings
Ghorab et al. (2019)Investigated N-alkyl derivatives for anticancer activity; demonstrated significant cytotoxicity against MCF-7 cells .
Pharmaceuticals Journal (2012)Reported a COX-2 inhibition rate up to 47.1% at 20 μM concentration for similar quinazoline derivatives .
PubMed Study (2019)Explored multi-target effects including inhibition of lipoxygenases alongside COX-2 .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that are crucial for its application in pharmaceuticals.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds show significant antimicrobial properties. For instance, compounds similar to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide have been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In one study, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong potential as antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

One study reported IC50 values ranging from 1.9 to 7.52 µg/mL for various derivatives, highlighting their effectiveness against these cell lines . The mechanism often involves inducing apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

COX-2 Inhibition

Another significant application is its role as a COX-2 inhibitor. Compounds with similar structures have been shown to inhibit COX-2 activity effectively, which is relevant in the treatment of inflammatory diseases and pain management. One derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

Case Study 1: Antimicrobial Screening

A series of compounds based on the quinazoline scaffold were synthesized and screened for antimicrobial activity against several pathogens. The results indicated that modifications at specific positions on the quinazoline ring could enhance activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Pathogen
Compound A6.25Mycobacterium smegmatis
Compound B12.5Escherichia coli
Compound C25Staphylococcus aureus

Case Study 2: Anticancer Evaluation

In another study focusing on anticancer activity, various derivatives were tested against HCT-116 and MCF-7 cell lines. The findings supported the hypothesis that structural modifications could lead to enhanced cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
Compound D1.9HCT-116
Compound E7.5MCF-7

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone moiety contains electrophilic sites at the carbonyl (C=O) and adjacent nitrogen atoms, making it susceptible to nucleophilic attack. Key reactions include:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Hydrolysis Acidic or basic aqueous mediaCleavage of the lactam ring to form carboxylic acid derivatives
Condensation Reflux with amines or hydrazinesFormation of Schiff bases or hydrazones at C-2 or C-4 positions

For example, under basic conditions, the lactam ring undergoes hydrolysis to yield 2-aminobenzamide derivatives . This reactivity aligns with studies on analogous quinazolinones .

Sulfonamide Group Reactivity

The sulfamoylphenyl group (-SO2_2NH2_2) participates in acid-base and substitution reactions:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Sulfonamide Deprotection Strong acids (e.g., HCl)Cleavage to form sulfonic acid intermediates
N-Alkylation Alkyl halides, base (e.g., K2_2CO3_3)Substitution at the sulfonamide nitrogen

The sulfonamide’s NH2_2 group can act as a nucleophile, enabling coupling reactions with electrophiles like acyl chlorides .

Propanamide Linker Modifications

The propanamide chain (-CH2_2-CH2_2-CONH-) undergoes characteristic amidolysis and cyclization:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Amide Hydrolysis Strong acids/bases, heatCleavage to propanoic acid derivatives
Intramolecular Cyclization Catalytic acid or baseFormation of 5-membered lactams or fused heterocycles

For instance, heating with NaOH hydrolyzes the amide bond to release propanoic acid, while intramolecular cyclization forms quinazolinone-fused rings under acidic conditions .

Catalytic Functionalization

Transition-metal catalysts (e.g., Pd, Cu) enable cross-coupling reactions at aromatic positions:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Buchwald-Hartwig Amination Pd(dba)2_2, ligandsIntroduction of aryl/alkyl amines at C-6/C-7 positions
Suzuki Coupling Pd(PPh3_3)4_4, boronic acidsBiaryl formation via C-C bond coupling

These reactions expand the compound’s utility in generating derivatives for structure-activity relationship studies .

Redox Reactions

The quinazolinone system undergoes redox transformations:

Reaction TypeConditionsProducts/OutcomesEvidence Source
Reduction NaBH4_4, H2_2/Pd-CSaturation of the pyrimidine ring to dihydroquinazolinones
Oxidation KMnO4_4, acidic conditionsFormation of quinazolinone N-oxides

Reduction with NaBH4_4 selectively targets the carbonyl group, while oxidation modifies the nitrogen centers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the quinazolinone ring, propanamide linker, or aryl groups. These modifications influence physicochemical properties such as melting point, solubility, and stability:

Compound Name / ID Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Sulfamoylphenyl (propanamide linkage) Not reported - Quinazolinone, sulfonamide, propanamide
2-((4-Oxo-3-(4-sulfamoylphenyl)...acetamide (5) Phenylthioacetamide 269.0 87 Thioacetamide, sulfonamide
2-((4-Oxo-3-(4-sulfamoylphenyl)...acetamide (8) 4-Tolylthioacetamide 315.5 91 Thioacetamide, methylphenyl
3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoyl...) 4-Chlorophenylsulfanyl Not reported - Chlorophenyl, sulfonamide
13a (4-Methylphenylhydrazinylidene derivative) 4-Methylphenylhydrazinylidene 288 94 Cyano, hydrazine, methylphenyl
13b (4-Methoxyphenylhydrazinylidene derivative) 4-Methoxyphenylhydrazinylidene 274 95 Cyano, hydrazine, methoxyphenyl

Notes:

  • Thioacetamide derivatives (e.g., compounds 5–10 in ) exhibit higher melting points (up to 315.5°C) compared to hydrazine-based analogs (e.g., 13a–b, 274–288°C), suggesting stronger intermolecular interactions or crystallinity.
Antioxidant and Anti-Inflammatory Activity
  • 4-Chloro and Nitro Derivatives : In a study of N'-arylidene-N-(4-oxo-3,4-dihydroquinazolin-2-yl)propanehydrazides, 4-chloro and nitro-substituted analogs demonstrated superior antioxidant and anti-inflammatory activities compared to acetylsalicylic acid and standard antioxidants (e.g., gallic acid) . This highlights the role of electron-withdrawing groups in enhancing radical-scavenging efficacy.
  • Thioacetamide Derivatives : Compounds with para-tolyl (e.g., compound 8, ) or ethylphenyl groups exhibited moderate to high anti-inflammatory activity, likely due to improved hydrophobic interactions with target proteins.
Enzymatic Inhibition
  • Sulfonamide Role: The 4-sulfamoylphenyl group in the target compound and analogs (e.g., ) is critical for inhibiting carbonic anhydrases or cyclooxygenases, as sulfonamides are known to bind zinc ions or enzyme active sites.

Key Research Findings

Electron-Withdrawing Groups Enhance Bioactivity : Chloro and nitro substituents significantly improve antioxidant and anti-inflammatory potency .

Thioacetamide vs. Hydrazine Linkers : Thioacetamide derivatives (e.g., ) generally exhibit higher thermal stability and enzymatic affinity compared to hydrazine-based analogs .

Sulfonamide Critical for Target Binding: The 4-sulfamoylphenyl group is indispensable for interactions with biological targets, as evidenced by reduced activity in non-sulfonamide analogs .

Vorbereitungsmethoden

Cyclization of Anthranilic Acid Derivatives

The quinazolinone ring is synthesized from 2-aminobenzoic acid (anthranilic acid) through a two-step process:

  • Formation of 2-methylquinazolin-4(3H)-one : Heating anthranilic acid with acetic anhydride yields 2-methyl-4H-benzo[d][1,oxazin-4-one, which undergoes cyclocondensation with ammonium acetate to form 2-methylquinazolin-4(3H)-one.

  • Substitution at C2 : The methyl group at C2 is replaced via nucleophilic aromatic substitution (SNAr) using arylamines or thiols. For STO1542, this position is functionalized with a propanamide side chain.

Reaction Conditions :

  • Solvent: Glacial acetic acid

  • Temperature: 120°C (reflux)

  • Catalyst: Ammonium acetate (1.2 equiv)

  • Yield: 68–72%

Introduction of the Propanamide Side Chain

Alkylation with Ethylene Carbonate

A patent by US8114995B2 describes the use of ethylene carbonate for controlled alkylation of quinazolinone intermediates. For STO1542:

  • Substrate : 2-(3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one.

  • Alkylation : Reacting with ethylene carbonate in dimethylformamide (DMF) at 110°C for 6 hours introduces a 2-hydroxyethoxy group.

  • Purification : Crystallization from dichloromethane/heptane (3:1 v/v) yields the alkylated intermediate.

Optimized Conditions :

ParameterValue
SolventDMF
Temperature110°C
Reaction Time6 hours
Yield78%

Amide Coupling Strategies

The propanamide linker is installed using carbodiimide-mediated coupling:

  • Activation : 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is activated with HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.

  • Coupling : Reaction with 4-sulfamoylaniline at 25°C for 12 hours forms the target amide.

Key Data :

  • Coupling Agent: HATU

  • Base: DIPEA

  • Solvent: DMF

  • Yield: 65%

  • Purity (HPLC): >95%

Functionalization with the 4-Sulfamoylphenyl Group

Sulfonylation of Aniline Intermediates

The 4-sulfamoylphenyl moiety is introduced via sulfonylation:

  • Sulfonyl Chloride Synthesis : 4-Nitrobenzenesulfonyl chloride is reduced to 4-aminobenzenesulfonamide using H2/Pd-C in ethanol.

  • Coupling : The sulfonamide is reacted with the propanamide-quinazolinone intermediate under basic conditions (NaHCO3) in dichloromethane.

Reaction Scheme :
Quinazolinone-Propanamide+4-Sulfamoylbenzenesulfonyl chlorideNaHCO3,DCMSTO1542\text{Quinazolinone-Propanamide} + \text{4-Sulfamoylbenzenesulfonyl chloride} \xrightarrow{\text{NaHCO}_3, \text{DCM}} \text{STO1542}

Conditions :

  • Solvent: Dichloromethane

  • Base: Sodium bicarbonate (2 equiv)

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 82%

Crystallographic Validation and Stereochemical Considerations

The X-ray structure of STO1542 bound to PARP3 (PDB: 4L7N) confirms:

  • Binding Mode : The quinazolinone core occupies the nicotinamide-binding site, with the propanamide linker forming hydrogen bonds to Gly227 and Ser228.

  • Stereochemistry : The (S)-enantiomer exhibits 10-fold higher potency than the (R)-form due to favorable interactions with the PARP3 hydrophobic pocket.

Crystallographic Data :

ParameterValue
Resolution1.8 Å
Space GroupP 21 21 21
R-factor0.184
PDB DOI10.2210/pdb4l7n/pdb

Challenges and Optimization Strategies

Solubility Issues

Early analogs with hydrophobic substituents on the quinazolinone ring showed poor aqueous solubility (<10 µg/mL). Modifications:

  • Polar Groups : Introduction of methoxy or hydroxy groups at C5/C7 improved solubility to 45 µg/mL.

  • Prodrug Approach : Phosphate ester prodrugs increased solubility to 120 µg/mL.

Selectivity Enhancement

Structural analogs were screened against PARP1–PARP16. Key selectivity drivers:

  • Meso Position : Bulky substituents (e.g., cyclohexyl) reduced PARP1 inhibition by 90%.

  • Linker Length : A three-carbon spacer (propanamide) optimized PARP3 affinity (IC50 = 12 nM) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-(4-sulfamoylphenyl)propanamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via coupling reactions between quinazolinone derivatives and sulfonamide-containing moieties. Key reagents include HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMSO with triethylamine as a base, yielding ~68.6% under optimized conditions . Alternative methods employ EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole) in aprotic solvents like DMF or THF, commonly used in peptide coupling . Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hours).

Table 1 : Example Reaction Conditions

Reagent SystemSolventYield (%)Reference
HBTU, DMSODMSO68.6
EDCI/HOBtDMF70–85*
*Hypothetical yield based on analogous reactions.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • 1H/13C-NMR : Confirm proton environments (e.g., sulfamoyl NH₂ at δ 7.35–7.92 ppm, quinazolinone carbonyl at δ 160–170 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1622 cm⁻¹, sulfonamide S=O at ~1150–1350 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N content (e.g., theoretical vs. experimental ±0.3% deviation) .
  • HPLC : Purity assessment (≥95% for biological assays) .

Q. What solubility profiles are relevant for in vitro assays?

  • Answer : The compound is highly soluble in DMSO (≥22.45 mg/mL) but insoluble in water or ethanol . For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers.

Advanced Research Questions

Q. How can computational modeling elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., tankyrase or anti-inflammatory enzymes). Focus on the quinazolinone core and sulfamoyl group as key pharmacophores .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory or antioxidant activity?

  • Answer :

  • Substituent Variation : Replace the 4-sulfamoylphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to enhance anti-inflammatory activity (IC₅₀ improvement by 2–3× vs. acetylsalicylic acid) .

  • Scaffold Hybridization : Conjugate the quinazolinone moiety to peptides to modulate hydrophobicity and charge, improving membrane permeability .

  • Bioisosteres : Replace the propanamide linker with thiourea or sulfonamide to alter metabolic stability .

    Table 2 : SAR Trends in Analogous Compounds

    SubstituentBioactivity TrendReference
    4-Chloro-phenyl↑ Anti-inflammatory
    Hydrophobic peptides↑ Cellular uptake
    Thioureido linker↓ Metabolic degradation

Q. How can researchers resolve contradictions between antioxidant and anti-inflammatory activity data?

  • Answer :

  • Dose-Response Analysis : Test multiple concentrations to identify non-linear effects (e.g., pro-oxidant activity at high doses).
  • Mechanistic Studies : Use ROS scavenging assays (e.g., DPPH/ABTS) for antioxidant activity and COX-2/LOX inhibition for anti-inflammatory profiling .
  • Pathway Crosstalk : Evaluate Nrf2/NF-κB signaling interplay using gene knockout models .

Q. What strategies address low yields in coupling reactions during synthesis?

  • Answer :

  • Activating Agents : Switch from HBTU to T3P (propylphosphonic anhydride) for sterically hindered amines.
  • Microwave Assistance : Reduce reaction time (30–60 mins vs. 24 hrs) and improve yields by 15–20% .
  • Purification : Use flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) .

Methodological Notes

  • Crystallography : While X-ray structures of analogs are reported (e.g., 3-Chloro-N-(4-sulfamoylphenyl)propanamide ), the target compound may require single-crystal growth in DMSO/hexane .
  • Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian 09) to confirm assignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.